molecular formula C9H10ClN3O B1478718 5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 1853228-04-2

5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B1478718
CAS No.: 1853228-04-2
M. Wt: 211.65 g/mol
InChI Key: QFXFZZYWAWUERA-UHFFFAOYSA-N
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Description

The compound “5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane” is a derivative of aminonorbornane . It is related to a class of compounds that serve as Bruton tyrosine kinase inhibitors with high selectivity on a C481S mutant . These compounds are used in the preparation of medicines for preventing or treating heteroimmune diseases, autoimmune diseases, or cancer .


Synthesis Analysis

The synthesis of such compounds involves complex chemical reactions. For instance, the synthesis of functionalized bicyclo[2.2.1]heptanes has been achieved via a formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of bicyclo[2.2.1]heptane derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a bicyclo[2.2.1]heptane core and a 6-chloropyrimidin-4-yl group attached to it . The structure also includes an oxygen atom, creating an oxa-bicycloheptane structure .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and specific to the particular synthesis process. For example, a formal [4 + 2] cycloaddition reaction has been used in the synthesis of similar compounds .

Scientific Research Applications

Synthesis Methods

The synthesis of epibatidine analogs, closely related to the compound , has been a significant area of research. For instance, the total synthesis and determination of the absolute configuration of epibatidine, involving reactions of lithio-chloropyridine with bicyclic ketones, provides a foundation for synthesizing related compounds (Fletcher et al., 1994). Similarly, the development of synthetic routes for chloropyridyl-substituted azabicycloheptanes demonstrates the versatility of these bicyclic frameworks in synthesizing novel chemical entities (Malpass & Cox, 1999).

Structural Analysis and Derivative Synthesis

The structural analysis and synthesis of derivatives from 2-oxa-5-azabicyclo[2.2.1]heptane frameworks have been extensively researched. For example, the synthesis, structure, and conformational variety of 7-oxa-1-azabicycloheptane derivatives from sugar nitrones highlight the compound's capacity for structural diversity and its potential applications in designing novel molecules (Rowicki et al., 2019). Furthermore, the creation of backbone-constrained γ-amino acid analogues from the 2-oxa-5-azabicycloheptane platform demonstrates its utility in medicinal chemistry for developing compounds with potential therapeutic applications (Garsi et al., 2022).

Applications in Medicinal Chemistry

The exploration of bicyclic structures for medicinal chemistry applications has led to the synthesis of bridged bicyclic morpholine amino acids, showcasing the potential of these frameworks in drug discovery. These compounds serve as compact modules that could modulate the physicochemical and pharmacokinetic properties of drug candidates, offering new avenues for intellectual property and drug development (Kou et al., 2017).

Mechanism of Action

The compound acts as a Bruton tyrosine kinase inhibitor . It has high selectivity for a BTK (C481S) mutant, making it potentially useful in the treatment of certain diseases .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses in medicine, particularly in the treatment of heteroimmune and autoimmune diseases, and cancer . Additionally, research could focus on optimizing its synthesis process and improving our understanding of its properties and mechanisms of action.

Properties

IUPAC Name

5-(6-chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-8-2-9(12-5-11-8)13-3-7-1-6(13)4-14-7/h2,5-7H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXFZZYWAWUERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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